molecular formula C9H7F2NOS B13221268 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B13221268
M. Wt: 215.22 g/mol
InChI Key: INGNUHRBUZFBEJ-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with the molecular formula C9H7F2NOS and a molecular weight of 215.22 g/mol . This compound is characterized by its benzothiazepine core, which is a seven-membered ring containing both nitrogen and sulfur atoms, and is substituted with two fluorine atoms at the 6 and 8 positions.

Preparation Methods

The synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiophenol with a suitable fluorinated ketone under acidic conditions to form the benzothiazepine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can be compared with other benzothiazepine derivatives:

These comparisons highlight the unique properties of this compound, such as its specific ring structure and substitution pattern, which contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C9H7F2NOS

Molecular Weight

215.22 g/mol

IUPAC Name

6,8-difluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H7F2NOS/c10-5-3-6(11)9-7(4-5)14-2-1-8(13)12-9/h3-4H,1-2H2,(H,12,13)

InChI Key

INGNUHRBUZFBEJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=CC(=C2NC1=O)F)F

Origin of Product

United States

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